INMT Inhibition: Enhanced Affinity vs Reference PDAT
In a direct enzyme inhibition assay against human indolethylamine N-methyltransferase (INMT), 7-formyl-1-methyl-1H-indole-3-carbonitrile demonstrated a Ki of 12,000 nM (12 µM) [1]. This represents a 7-fold improvement in binding affinity compared to PDAT (Ki = 84,000 nM = 84 µM) , a known noncompetitive INMT inhibitor used as a reference standard. The assay measured inhibition of indole N-methyl transferase activity, and the quantitative difference indicates that the 7-formyl substitution pattern contributes favorably to target engagement compared to the PDAT chemotype.
| Evidence Dimension | INMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT (INMT inhibitor): Ki = 84,000 nM (84 µM) |
| Quantified Difference | 7-fold lower Ki (higher affinity) for target compound |
| Conditions | In vitro enzyme inhibition assay against human INMT (BindingDB CHEMBL2368635 / CHEMBL696703) |
Why This Matters
This affinity differentiation positions 7-formyl-1-methyl-1H-indole-3-carbonitrile as a more potent starting fragment for INMT-targeted probe development compared to the widely cited reference inhibitor PDAT.
- [1] BindingDB BDBM50367839 (CHEMBL2368635). Ki = 1.20E+4 nM against human indolethylamine N-methyltransferase (INMT). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367839 View Source
